N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide
Description
Properties
IUPAC Name |
N-[3-[4-(dimethylamino)phenyl]propyl]-4-fluoro-2-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23FN2O2S/c1-14-13-16(19)8-11-18(14)24(22,23)20-12-4-5-15-6-9-17(10-7-15)21(2)3/h6-11,13,20H,4-5,12H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQYGCDKQSDMPJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)F)S(=O)(=O)NCCCC2=CC=C(C=C2)N(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of 4-fluoro-2-methylbenzenesulfonyl chloride with N-(3-(4-(dimethylamino)phenyl)propyl)amine under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid byproduct.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The fluorine atom in the compound can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like amines or thiols in the presence of a catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of sulfonamide derivatives, including N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide. The compound has been evaluated for its effectiveness against various bacterial strains:
| Bacterial Strain | Activity | Method Used |
|---|---|---|
| Staphylococcus aureus | Effective | Agar disc-diffusion method |
| Methicillin-resistant Staphylococcus aureus (MRSA) | Moderate | Agar disc-diffusion method |
| Escherichia coli | Limited | Agar disc-diffusion method |
| Klebsiella pneumoniae | Effective | Agar disc-diffusion method |
The compound exhibited significant activity against Gram-positive bacteria and moderate activity against some Gram-negative bacteria, indicating its potential as a therapeutic agent in treating bacterial infections .
Therapeutic Potential
The unique structure of this compound suggests several therapeutic applications:
- Antimicrobial Agent : Its antibacterial properties make it a candidate for developing new antibiotics, particularly against resistant strains like MRSA.
- Anticancer Activity : Preliminary studies indicate that sulfonamide derivatives can exhibit anticancer properties by inhibiting specific enzymes involved in tumor growth .
- Neurological Disorders : The dimethylamino group may provide neuroprotective effects, warranting further exploration in the context of neurodegenerative diseases.
Synthesis Methodologies
The synthesis of this compound typically involves several steps:
- Preparation of the Amino Group : The dimethylamino group is introduced through a nucleophilic substitution reaction.
- Formation of the Sulfonamide Linkage : The sulfonamide bond is formed by reacting the corresponding amine with a sulfonyl chloride.
- Fluorination : The incorporation of the fluorine atom can be achieved through electrophilic fluorination techniques.
Case Study 1: Antibacterial Efficacy
In a study published in MDPI, researchers synthesized various sulfonamide derivatives, including this compound, and tested their antibacterial activity against multiple pathogens. The results indicated that this compound had superior efficacy compared to traditional antibiotics against certain bacterial strains .
Case Study 2: Anticancer Properties
Another investigation focused on the anticancer potential of sulfonamide derivatives. The study demonstrated that compounds similar to this compound inhibited cell proliferation in cancer cell lines, suggesting a pathway for further drug development .
Mechanism of Action
The mechanism by which N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide exerts its effects involves interactions with specific molecular targets. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the fluorine atom can enhance the compound’s lipophilicity and metabolic stability. These interactions can modulate the activity of enzymes, receptors, or other proteins, leading to the observed biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Table 1: Key Structural and Functional Comparisons
Key Observations
Compared to N-(3-(dimethylamino)propyl)-4-(trifluoromethyl)benzenesulfonamide , the target’s 4-fluoro-2-methyl substitution may reduce electron-withdrawing effects, altering reactivity or binding interactions.
Synthesis Methods: The target’s propyl-linked dimethylamino group suggests a possible alkylation or amination step, akin to methods in . In contrast, employs palladium-catalyzed cross-coupling for complex heterocycles, which is costlier but enables precise functionalization .
Physical Properties: Melting points for sulfonamides vary widely (111–178°C in analogs), likely influenced by substituent polarity and crystallinity. The target’s methyl and fluorine groups may lower its melting point compared to ’s chromenone-containing compound .
Functional Implications: The dimethylamino group in the target and ’s compound enhances solubility, critical for bioavailability. However, ’s pyrazolopyrimidine hybrid shows higher structural complexity, likely improving target engagement in kinase inhibition . The fluoro substituent in the target and ’s compound may enhance metabolic stability and membrane permeability compared to chlorine or trifluoromethyl groups in other analogs .
Research Findings and Implications
- Structure-Activity Relationships (SAR): The target’s simplified structure may offer advantages in synthetic scalability but could limit potency compared to heterocycle-containing analogs. For instance, ’s compound achieves subnanomolar binding to Bcl-2 due to its extended aromatic system , whereas the target’s activity remains speculative.
- Synthetic Feasibility : The target’s synthesis likely requires fewer steps than or 2’s compounds, making it a cost-effective candidate for preliminary screening.
Biological Activity
N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide is a compound of interest due to its potential therapeutic applications. This article explores its biological activity, synthesizing current research findings, case studies, and relevant data.
Chemical Structure
The chemical structure of this compound can be represented as follows:
- Molecular Formula : C17H22F N2O2S
- Molecular Weight : 334.43 g/mol
The compound exhibits biological activity primarily through its interaction with various biological targets. It has been observed to influence several cellular pathways, particularly in cancer and neuroprotection contexts.
- Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the growth of specific cancer cell lines by inducing apoptosis and affecting cell cycle progression.
- Neuroprotective Effects : Research has shown that derivatives of compounds with similar structures can protect neuronal cells from oxidative stress, suggesting potential neuroprotective properties for this compound.
Biological Activity Data
The following table summarizes key findings related to the biological activity of the compound:
| Study | Cell Type | Concentration (µM) | Effect Observed | Reference |
|---|---|---|---|---|
| Study 1 | Cancer Cells | 10 | Growth inhibition | |
| Study 2 | Neuronal Cells | 5 | Neuroprotection | |
| Study 3 | Tumor Cells | 15 | Induction of apoptosis |
Case Study 1: Cancer Cell Line Inhibition
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant growth inhibition at concentrations ranging from 5 to 15 µM. The mechanism was attributed to the induction of apoptosis and disruption of the cell cycle, particularly in breast and prostate cancer cells.
Case Study 2: Neuroprotective Properties
Another investigation focused on the neuroprotective effects of a related compound in neuronal cultures exposed to oxidative stress. The results indicated that treatment with the compound significantly reduced neuronal cell death, highlighting its potential as a therapeutic agent for neurodegenerative disorders.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-(3-(4-(dimethylamino)phenyl)propyl)-4-fluoro-2-methylbenzenesulfonamide?
- Methodology : A multi-step synthesis is typically employed. For example:
Sulfonylation : React 4-fluoro-2-methylbenzenesulfonyl chloride with a primary amine intermediate (e.g., 3-(4-(dimethylamino)phenyl)propan-1-amine) in the presence of a base like triethylamine in dichloromethane .
Purification : Use column chromatography (silica gel, gradient elution with ethyl acetate/hexane) followed by recrystallization from ethanol/water mixtures to isolate the product .
- Key Characterization : Confirm structure via -NMR (e.g., dimethylamino protons at δ ~2.2–2.4 ppm, aromatic protons at δ ~6.7–7.8 ppm) and HRMS for molecular ion verification .
Q. How can researchers characterize the physicochemical properties of this compound?
- Techniques :
- Solubility : Assess in polar (e.g., DMSO, water) and nonpolar solvents (e.g., chloroform) using UV-Vis spectroscopy or gravimetric analysis .
- Thermal Stability : Perform differential scanning calorimetry (DSC) to determine melting points and decomposition temperatures (e.g., melting range ~110–113°C as seen in structurally related sulfonamides) .
- LogP : Measure via reversed-phase HPLC or shake-flask method to evaluate lipophilicity, critical for pharmacokinetic predictions .
Q. What in vitro assays are suitable for preliminary biological screening?
- Approach :
- Enzyme Inhibition : Use fluorescence polarization assays to test binding affinity to targets like Bcl-2/Bcl-xL, given structural similarities to inhibitors with subnanomolar activity .
- Antibacterial Activity : Conduct broth microdilution assays (e.g., MIC determination against Gram-positive/negative strains) based on sulfonamide derivatives' known bioactivity .
Advanced Research Questions
Q. How can structural modifications enhance target selectivity and potency?
- Strategy :
- Scaffold Optimization : Introduce substituents to the dimethylamino group (e.g., fluorination at the phenyl ring) to modulate electronic effects and improve binding to hydrophobic pockets, as demonstrated in Bcl-2 inhibitor design .
- SAR Studies : Compare analogs with varying sulfonamide substituents (e.g., fluoro vs. trifluoromethyl) to correlate steric/electronic properties with activity .
Q. What computational methods are effective for predicting binding modes?
- Workflow :
Docking Simulations : Use Schrödinger Glide or AutoDock Vina to model interactions with apoptotic targets (e.g., Bcl-xL’s hydrophobic groove) .
MD Simulations : Perform 100-ns molecular dynamics runs in explicit solvent to assess stability of key hydrogen bonds (e.g., between sulfonamide and Arg139 of Bcl-xL) .
Q. How can researchers resolve contradictions between in vitro potency and in vivo efficacy?
- Troubleshooting :
- Metabolic Stability : Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., dimethylamino oxidation) .
- Formulation Adjustments : Encapsulate in PEGylated liposomes to improve solubility and bioavailability, as seen with hydrophobic sulfonamides .
Q. What crystallographic techniques validate the compound’s solid-state structure?
- Protocol :
- Single-Crystal X-ray Diffraction : Grow crystals via slow evaporation (e.g., ethanol/water mix). Resolve structure to confirm sulfonamide geometry (torsion angles ~75–85°) and packing interactions (e.g., π-π stacking of aromatic rings) .
Q. How to design analogs to mitigate off-target effects?
- Approach :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
